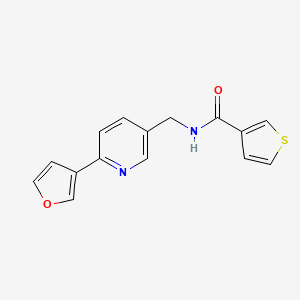

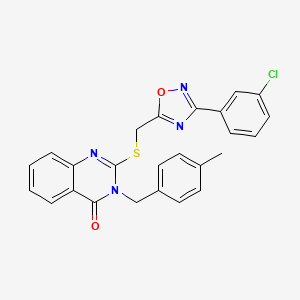

4-(4-Chlorophenyl)quinazolin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

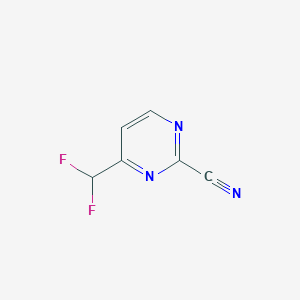

“4-(4-Chlorophenyl)quinazolin-2-ol” is a derivative of quinazolinone, which is a significant scaffold in medicinal chemistry with diverse biological activities . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolinones can be synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, the Aza-Wittig reaction, which generally precedes in cascade with easy operation under mild reaction conditions, is widely used in the synthesis of N-heterocycles .Molecular Structure Analysis

Quinazolinones are formed by the fusion of a benzene ring with a 2-pyrimidinone, 4-pyrimidinone, or 2,4-pyrimidinedione ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . The reactions of quinazoline are reflected in the marked polarization of the 3,4-double bond .Scientific Research Applications

Antimicrobial Activity

“4-(4-Chlorophenyl)quinazolin-2-ol” derivatives have been studied for their antimicrobial properties. They have shown potent in vitro activity against a range of bacteria, including Gram-negative and Gram-positive bacteria. For instance, certain derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) indicating strong antibacterial potential .

Antifungal Applications

In addition to antibacterial properties, these compounds also exhibit antifungal activity. They have been tested against various fungal strains such as Aspergillus fumigatus , Saccharomyces cerevisiae , and Candida albicans , showing promising results that could lead to the development of new antifungal medications .

Future Directions

Quinazolinones have attracted the interest of medicinal chemists due to their broad spectrum of biological activities and potential applications in fields of biology, pesticides, and medicine . Future research could focus on exploring the diverse set of biological activities of quinazolinones and developing novel drug molecules .

Mechanism of Action

Target of Action

4-(4-Chlorophenyl)quinazolin-2-ol, a derivative of quinazoline, has been found to exhibit a wide range of biopharmaceutical activities Quinazoline derivatives have been known to target various enzymes and receptors, contributing to their diverse physiological significance and pharmacological utilization .

Mode of Action

Quinazoline derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some quinazoline derivatives have shown potent in vitro anti-microbial activity against Staphylococcus aureus .

Biochemical Pathways

Quinazoline derivatives have been reported to affect a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . These activities suggest that quinazoline derivatives may influence multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetics of drug molecules can be influenced by various factors, including drug-drug interactions and altered pharmacokinetics, which can lead to severe unintended outcomes and may result in the failure of the treatment .

Result of Action

Some quinazoline derivatives have shown significant to moderate anti-cancer activity against various cancer cell lines . This suggests that 4-(4-Chlorophenyl)quinazolin-2-ol may have similar effects.

Action Environment

It is known that environmental factors can significantly impact the effectiveness of drug molecules .

properties

IUPAC Name |

4-(4-chlorophenyl)-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-14(18)17-13/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJVJFHQHJZAID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)quinazolin-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2953422.png)

![7-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2953423.png)

![(E)-2-(3-Chlorophenyl)-N-[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]ethenesulfonamide](/img/structure/B2953424.png)

![2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde](/img/structure/B2953432.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)